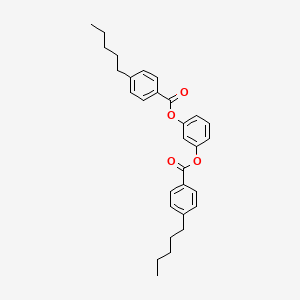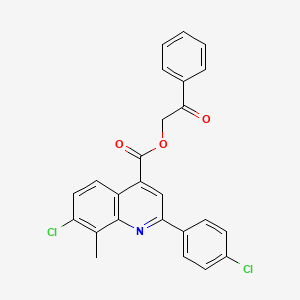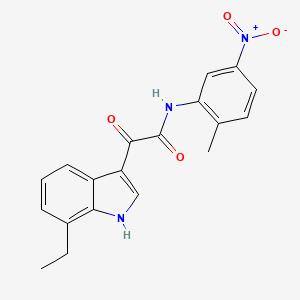![molecular formula C30H16N2O4 B12472445 2,6-di(naphthalen-1-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12472445.png)
2,6-di(naphthalen-1-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound belonging to the family of pyrroloisoindole derivatives
Vorbereitungsmethoden
The synthesis of 2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE typically involves multiple steps. One common method starts with the treatment of pyromellitic dianhydride with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide. This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate. Subsequent treatment with excess hydrazine hydrate (80%) gives 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide, which is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid .
Analyse Chemischer Reaktionen
2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethyl chloroacetate, and substituted pyridine-2-carbaldehydes. The major products formed from these reactions are typically derivatives of the original compound, which can be further modified to enhance their properties .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of materials science and medicinal chemistry. In materials science, it is used to develop new materials with unique optoelectronic and electrochemical properties. In medicinal chemistry, derivatives of this compound are explored for their potential antimicrobial and anticancer activities .
Wirkmechanismus
The mechanism of action of 2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For instance, in medicinal chemistry, the compound may interact with cellular proteins and enzymes to exert its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2,6-BIS(NAPHTHALEN-1-YL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is unique due to its specific structural properties and the presence of naphthalen-1-yl groups. Similar compounds include 2,6-bis(2-(pyridin-3-yl)ethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone and 2,6-bis(hydroxymethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone. These compounds share the pyrroloisoindole core structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Eigenschaften
Molekularformel |
C30H16N2O4 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
2,6-dinaphthalen-1-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C30H16N2O4/c33-27-21-15-23-24(30(36)32(29(23)35)26-14-6-10-18-8-2-4-12-20(18)26)16-22(21)28(34)31(27)25-13-5-9-17-7-1-3-11-19(17)25/h1-16H |
InChI-Schlüssel |
ZTCCGTFIZJLUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=CC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472365.png)
![1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12472372.png)
![N-(3,4-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12472375.png)
![1-(5-chloro-2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472380.png)
![N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B12472385.png)
![5-(4-chlorophenyl)-N-(3-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12472387.png)


![2,6-Bis(5-methoxy-2-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B12472408.png)
![1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472413.png)


![3-bromo-N'-[2-(trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide](/img/structure/B12472434.png)

